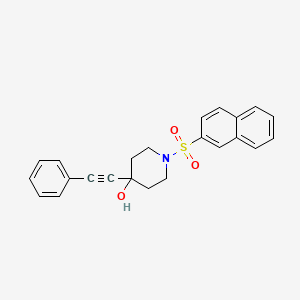
1-Naphthalen-2-ylsulfonyl-4-(2-phenylethynyl)piperidin-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Naphthalen-2-ylsulfonyl-4-(2-phenylethynyl)piperidin-4-ol is a complex organic compound with the molecular formula C23H21NO3S and a molecular weight of 391.48 g/mol . This compound is characterized by its unique structure, which includes a naphthalene ring, a sulfonyl group, a piperidine ring, and a phenylethynyl group. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Preparation Methods
The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity . Industrial production methods may involve optimization of these synthetic routes to scale up the production while maintaining the quality of the compound.
Chemical Reactions Analysis
1-Naphthalen-2-ylsulfonyl-4-(2-phenylethynyl)piperidin-4-ol undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed using common reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where specific groups in the molecule are replaced by other functional groups. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Naphthalen-2-ylsulfonyl-4-(2-phenylethynyl)piperidin-4-ol has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with various biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Naphthalen-2-ylsulfonyl-4-(2-phenylethynyl)piperidin-4-ol involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context of its use and the biological system being studied .
Comparison with Similar Compounds
1-Naphthalen-2-ylsulfonyl-4-(2-phenylethynyl)piperidin-4-ol can be compared with other similar compounds, such as:
1-(Phenylethynyl)naphthalen-2-ol: This compound shares a similar structure but lacks the piperidine ring and sulfonyl group.
4-Piperidinol, 1-(2-naphthalenylsulfonyl)-4-(2-phenylethynyl)-: This is another name for the same compound, highlighting its structural components. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C23H21NO3S |
|---|---|
Molecular Weight |
391.5 g/mol |
IUPAC Name |
1-naphthalen-2-ylsulfonyl-4-(2-phenylethynyl)piperidin-4-ol |
InChI |
InChI=1S/C23H21NO3S/c25-23(13-12-19-6-2-1-3-7-19)14-16-24(17-15-23)28(26,27)22-11-10-20-8-4-5-9-21(20)18-22/h1-11,18,25H,14-17H2 |
InChI Key |
AKUHTSQOSHQJTB-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1(C#CC2=CC=CC=C2)O)S(=O)(=O)C3=CC4=CC=CC=C4C=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-butyl N-[1-hydroxy-3-(2-oxopyrrolidin-3-yl)propan-2-yl]carbamate](/img/structure/B12521769.png)
![Calcium bis(7-[2,3-bis(4-fluorophenyl)-5-isopropyl-4-(phenylcarbamoyl)pyrrol-1-yl]-3,5-dihydroxyheptanoate)](/img/structure/B12521774.png)
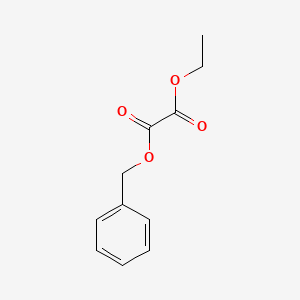
![4-[5-bromo-3-(3-chloro-4-fluorophenyl)-1H-pyrazol-4-yl]pyridine](/img/structure/B12521776.png)
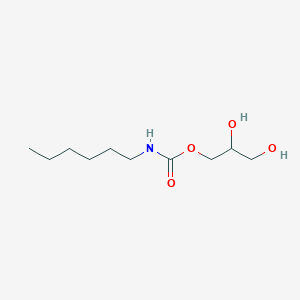
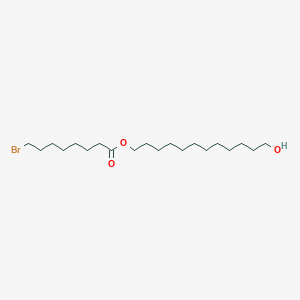

![1-(2-Bromophenyl)-3-methyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline](/img/structure/B12521789.png)


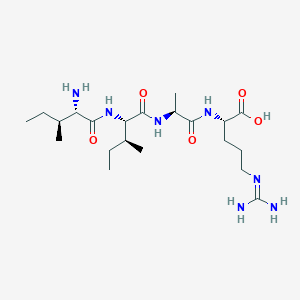
![[3-Ethenyl-3-(trifluoromethyl)undecyl]benzene](/img/structure/B12521828.png)
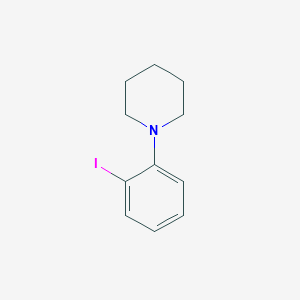
![3-{[2,5-Bis(4-aminoanilino)phenyl]sulfanyl}propanoic acid](/img/structure/B12521839.png)
